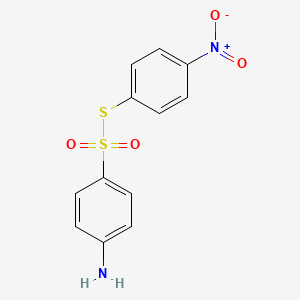
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate: is a compound that belongs to the class of thiosulfonates. Thiosulfonates are known for their antimicrobial potential and are studied for their unique structural and electronic properties . This compound features a sulfonothioate group attached to a 4-aminobenzene ring, with a 4-nitrophenyl group as a substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-nitrophenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonothioate group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiosulfonates depending on the nucleophile used.
科学的研究の応用
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfonate compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate involves its interaction with biological molecules. The sulfonothioate group can form covalent bonds with thiol groups in proteins, disrupting their function. This is particularly effective against bacterial enzymes, leading to antimicrobial effects . The nitrophenyl group may also contribute to the compound’s reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
- S-ethyl 4-aminobenzene-1-sulfonothioate
- S-ethyl 4-acetamidobenzene-1-sulfonothioate
- S-methyl 4-acetamidobenzene-1-sulfonothioate
Uniqueness
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate is unique due to the presence of both a nitrophenyl and an aminobenzene group, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics .
特性
CAS番号 |
179912-74-4 |
|---|---|
分子式 |
C12H10N2O4S2 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-(4-nitrophenyl)sulfanylsulfonylaniline |
InChI |
InChI=1S/C12H10N2O4S2/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H,13H2 |
InChIキー |
SWOHCPUOVHNOGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


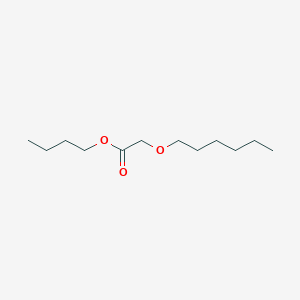
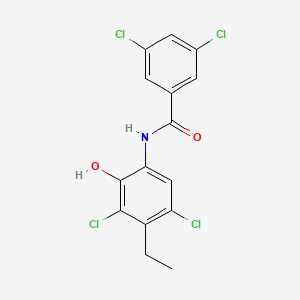
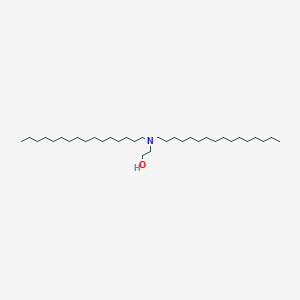
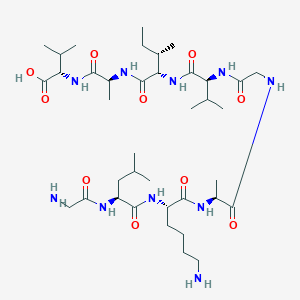
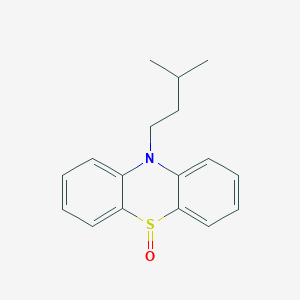
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
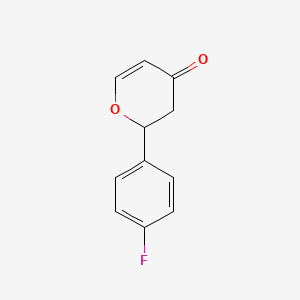
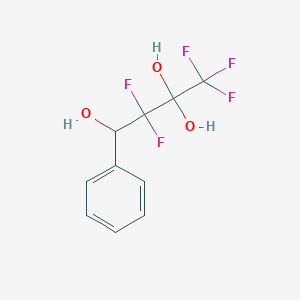
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
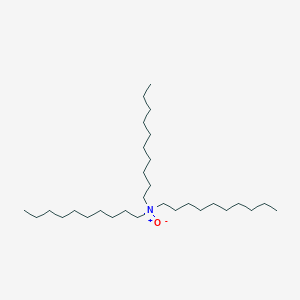
![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
